2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine
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Overview
Description
2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine is a chemical compound that belongs to the class of imidazole derivatives. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms. This particular compound is characterized by the presence of two fluorine atoms and a methyl group attached to the imidazole ring, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine typically involves the reaction of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one with an amine source under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction temperature is maintained between 0°C to 25°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to high yields and consistent product quality. Additionally, purification methods such as recrystallization or chromatography are employed to obtain the desired compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding imidazole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in dry ether at 0°C.
Substitution: Sodium methoxide in methanol at reflux temperature.
Major Products Formed
Oxidation: Formation of imidazole N-oxides.
Reduction: Formation of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethanol.
Substitution: Formation of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-yl ethers.
Scientific Research Applications
2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Employed in the study of enzyme kinetics and mechanisms due to its ability to act as an enzyme substrate.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and antifungal activities.
Mechanism of Action
The mechanism of action of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an enzyme substrate, allowing researchers to study enzyme kinetics and mechanisms. Additionally, its fluorinated structure may enhance its binding affinity and specificity towards certain biological targets, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2,2,2-trifluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine: Similar structure but with three fluorine atoms instead of two.
2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-one: Similar structure but with a ketone group instead of an amine group.
2-(2-Methyl-5-nitro-1H-imidazol-1-yl)acetic acid: Contains a nitro group and an acetic acid moiety.
Uniqueness
The uniqueness of 2,2-difluoro-1-(1-methyl-1H-imidazol-2-yl)ethan-1-amine lies in its specific substitution pattern and the presence of two fluorine atoms, which can significantly influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C6H9F2N3 |
---|---|
Molecular Weight |
161.15 g/mol |
IUPAC Name |
2,2-difluoro-1-(1-methylimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C6H9F2N3/c1-11-3-2-10-6(11)4(9)5(7)8/h2-5H,9H2,1H3 |
InChI Key |
MQVSSBOIYOQOAV-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CN=C1C(C(F)F)N |
Origin of Product |
United States |
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